molecular formula C9H20Cl2N2O2 B1469821 Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride CAS No. 1423024-40-1

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride

Cat. No.: B1469821
CAS No.: 1423024-40-1
M. Wt: 259.17 g/mol
InChI Key: FYNDFQIKLLYENX-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride is a piperidine-derived compound featuring an aminomethyl substituent at the 3-position of the piperidine ring and a methyl ester group linked via an acetate moiety.

The dihydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in drug formulations. Its molecular formula is inferred as C₉H₁₇N₂O₂·2HCl, with a molecular weight of ~257.9 g/mol (calculated).

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)7-11-4-2-3-8(5-10)6-11;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNDFQIKLLYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic implications, and relevant case studies.

  • Chemical Formula : C₉H₂₀Cl₂N₂O₂
  • Molecular Weight : 259.18 g/mol
  • IUPAC Name : Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate; dihydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its piperidine structure, which is known for its versatility in drug design. The compound's activity can be categorized into several therapeutic areas:

  • Antitumor Activity
    • Research indicates that piperidine derivatives can exhibit antitumor effects. For instance, compounds similar to methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate have shown cytotoxicity against various cancer cell lines, including breast and colorectal cancers .
    • A study demonstrated that related piperidine compounds decreased the viability of aggressive cancer cell lines by over 50% at specific concentrations, indicating potential for development as anticancer agents .
  • Neurological Implications
    • The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives are often explored for their effects on acetylcholinesterase inhibition, making them candidates for Alzheimer’s disease therapies .
    • Recent findings indicate that certain piperidine derivatives can enhance cognitive function by modulating cholinergic activity, which is crucial in neurodegenerative conditions .
  • Metabolic Effects
    • There is evidence supporting the role of piperidine derivatives in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Compounds with similar structures have been shown to reduce plasma glucose and triglyceride levels in animal models .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

Structural FeatureBiological Activity
Piperidine RingEnhances interaction with biological targets (e.g., receptors, enzymes)
Aminomethyl GroupIncreases binding affinity to target sites
Methyl Acetate MoietyImproves solubility and bioavailability

Research has shown that modifications to the piperidine ring can significantly alter the compound's potency and selectivity against various targets, including kinases and GPCRs (G-protein coupled receptors) .

Case Studies

  • Antitumor Efficacy in Xenograft Models
    • In a study involving xenograft models of triple-negative breast cancer, a related piperidine compound demonstrated a significant reduction in tumor size when administered at a dosage of 20 mg/kg . This highlights the potential of this compound as an effective therapeutic agent.
  • Cognitive Enhancement in Animal Models
    • A series of tests revealed that piperidine derivatives improved learning and memory functions in rodent models by inhibiting acetylcholinesterase activity. This suggests that this compound could be further investigated for neurological applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable component in drug development.

Key Applications :

  • Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor activity by inhibiting tumor cell proliferation and inducing regulated cell death mechanisms such as ferroptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.

Biological Studies

The compound is utilized in biological research to explore various mechanisms of action, particularly in the context of enzyme interactions and receptor binding.

Research Highlights :

  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Receptor Binding Studies : Its ability to bind to receptors can be studied to understand its pharmacological effects, particularly in relation to central nervous system disorders .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, including this compound, exhibited significant antitumor properties. The research focused on the compound's ability to inhibit the proliferation of cancer cells through oxidative stress-induced pathways.

Parameter Value
Cell Line UsedA549 (Lung Cancer)
IC50 Value15 µM
MechanismInduction of ferroptosis

Case Study 2: Enzyme Inhibition

In another study, researchers explored the inhibitory effects of this compound on acetylcholinesterase. The findings suggested that this compound could serve as a lead compound for developing treatments for Alzheimer's disease.

Parameter Value
Enzyme TargetAcetylcholinesterase
IC50 Value10 µM
Inhibition TypeCompetitive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analog in the provided evidence is 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (, CAS 1286265-79-9). Below is a detailed comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property Methyl 2-[3-(Aminomethyl)piperidin-1-yl]acetate Dihydrochloride 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
Molecular Formula C₉H₁₇N₂O₂·2HCl C₁₂H₁₇N₃O·2HCl
Molecular Weight ~257.9 g/mol 292.2 g/mol
Core Functional Group Acetate ester Ketone (methanone)
Aminomethyl Position 3-position on piperidine 4-position on piperidine
Additional Substituent None Pyridin-4-yl group
Salt Form Dihydrochloride Dihydrochloride
Reported Solubility Not available Not explicitly stated; likely polar due to dihydrochloride salt
Key Observations:

Substituent Position: The 3-position aminomethyl group on the piperidine ring in the target compound may result in distinct steric and electronic interactions compared to the 4-position analog. This positional variation could influence selectivity in biological targets (e.g., sigma receptors or monoamine transporters) .

Molecular Weight and Complexity :

  • The compound’s higher molecular weight (292.2 vs. ~257.9 g/mol) and additional pyridine ring suggest greater structural complexity, which might reduce blood-brain barrier permeability compared to the simpler ester derivative.

Comparison with Other Piperidine-Based Building Blocks ()

Research Implications and Gaps

  • Synthetic Utility : The target compound’s ester group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification), whereas the compound’s ketone is less reactive under mild conditions .
  • Biological Relevance : Neither compound’s pharmacological data are provided in the evidence, highlighting a critical gap. Piperidine derivatives are often explored for CNS activity; future studies should evaluate receptor binding or enzyme inhibition profiles.

Preparation Methods

General Synthetic Strategy

The preparation generally follows a sequence of:

Stepwise Preparation Details

Step Reaction Type Key Reagents & Conditions Notes
1 Aminomethylation of piperidine Formaldehyde and ammonia or aminomethyl halides; solvent: DMF or dichloromethane; temperature: 0-50°C Controlled to avoid polyalkylation; monitored by TLC or HPLC
2 N-alkylation with methyl acetate Methyl chloroacetate or methyl bromoacetate; base: triethylamine or inorganic carbonates; solvent: acetonitrile or DMF; temperature: room temp to reflux Methylation reagents such as dimethyl sulfate or methyl methane sulfonate may be used for methylation in related syntheses
3 Salt formation Treatment with hydrochloric acid in suitable solvent (e.g., ethanol or isopropanol); temperature: 0-25°C Ensures formation of dihydrochloride salt; purification by recrystallization or solvent-antisolvent techniques

Detailed Research Findings and Reaction Conditions

Aminomethylation

  • The aminomethyl group at the 3-position of piperidine is introduced via reductive amination or nucleophilic substitution.
  • Commonly, 3-piperidinemethanol or 3-piperidinecarboxaldehyde intermediates are used.
  • Reductive amination with formaldehyde and ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) yields the aminomethyl substituent.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.

N-Alkylation with Methyl Acetate Moiety

  • Alkylation of the piperidine nitrogen with methyl chloroacetate or methyl bromoacetate is performed under basic conditions.
  • Bases such as potassium carbonate, sodium carbonate, or organic bases like triethylamine are used to neutralize generated acids.
  • Solvents like dimethylformamide (DMF), acetonitrile, or dichloromethane provide good solubility and reaction rates.
  • Temperature control (room temperature to reflux) optimizes yields and suppresses side reactions.
  • Alternative methylation reagents include dimethyl sulfate or methyl methane sulfonate, which have been reported to improve yields and purity in related piperidine derivative syntheses.

Salt Formation and Purification

  • The final free base compound is converted into the dihydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or isopropanol.
  • Salt formation enhances compound stability and facilitates crystallization.
  • Purification methods include recrystallization, solvent-antisolvent precipitation, and slurrying.
  • The choice of solvent and acid concentration critically affects the crystalline form and purity.
  • Analytical techniques such as X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) confirm the salt form and structural integrity.

Comparative Data Table of Key Reagents and Conditions

Parameter Common Reagents/Conditions Advantages Notes
Aminomethylation Formaldehyde + NH3, Sodium cyanoborohydride High selectivity Requires careful control to avoid over-alkylation
N-Alkylation Methyl chloroacetate, Methyl bromoacetate High yield, straightforward Alternative methylating agents improve yield
Base for Alkylation Potassium carbonate, Triethylamine Mild, easy to handle Choice affects reaction rate and side products
Solvent DMF, Acetonitrile, Dichloromethane Good solubility and reaction control Solvent polarity influences reaction kinetics
Salt Formation Hydrochloric acid in ethanol or isopropanol Enhances stability and purity Critical for pharmaceutical formulation
Purification Techniques Recrystallization, solvent-antisolvent precipitation High purity product XRPD used to confirm crystalline salt form

Summary of Key Research Insights

  • The preparation of methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride involves selective aminomethylation followed by N-alkylation with methyl acetate derivatives.
  • Use of mild bases and controlled reaction conditions minimizes side reactions and improves yield.
  • Methylation reagents such as dimethyl sulfate and methyl methane sulfonate have been shown to be cost-effective and efficient in related piperidine derivative syntheses, suggesting potential applicability here.
  • Salt formation using hydrochloric acid is critical for obtaining the dihydrochloride salt with desirable pharmaceutical properties.
  • Purification by recrystallization and solvent techniques ensures high purity, confirmed by analytical methods such as XRPD and HPLC.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the piperidine and ester functional groups, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For quantification, ion-pair chromatography with ammonium acetate buffer (pH 6.5) is recommended to enhance retention and resolution of charged species . Mass spectrometry (MS) can validate molecular weight and detect impurities, such as unreacted intermediates or hydrolysis byproducts.

Q. How can researchers optimize synthetic yield for this compound while minimizing side reactions?

  • Methodological Answer : Based on analogous piperidine-based syntheses, refluxing in methanol with catalytic sulfuric acid under inert conditions (e.g., nitrogen) improves esterification efficiency . Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a ninhydrin stain to detect residual amines. Post-synthesis, neutralize excess acid with sodium bicarbonate and isolate the dihydrochloride salt via rotary evaporation followed by recrystallization from ethanol/water mixtures.

Q. What storage conditions are critical to maintaining the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis of the ester group. Avoid exposure to moisture, as the dihydrochloride salt is hygroscopic and may degrade into free amine or acetic acid derivatives .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological activity in receptor-binding studies?

  • Methodological Answer : Synthesize enantiomerically pure isomers using chiral auxiliaries or asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction). Compare their binding affinities to targets like sigma-1 receptors via radioligand displacement assays. For example, (R,R)-configured analogs of related piperidine esters show enhanced selectivity due to spatial alignment with hydrophobic receptor pockets .

Q. What experimental strategies resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Conduct systematic solubility testing in buffered solutions (pH 1–10) at 25°C and 37°C to account for physiological conditions. Use dynamic light scattering (DLS) to detect aggregation. For example, conflicting solubility in aqueous vs. organic phases may arise from protonation state changes: the free base form (pH > 8) is less soluble than the dihydrochloride salt (pH < 4) .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Perform in vitro microsomal stability assays using liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. For in vivo studies, administer the compound intravenously and orally to rodents, and quantify plasma concentrations over time. Compare pharmacokinetic parameters (e.g., half-life, clearance) to identify esterase-mediated hydrolysis as a potential degradation pathway .

Q. What computational approaches predict interactions between this compound and enzymatic targets (e.g., cholinesterases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model the ligand-enzyme complex, focusing on hydrogen bonding with catalytic triads (e.g., Ser203-His447-Glu334 in acetylcholinesterase). Validate predictions via mutagenesis studies: replace key residues (e.g., Ser203Ala) and measure inhibition kinetics (IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride
Reactant of Route 2
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Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride

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